molecular formula C16H16N2O B352155 N'-(4-methylbenzylidene)-2-phenylacetohydrazide CAS No. 4830-83-5

N'-(4-methylbenzylidene)-2-phenylacetohydrazide

Cat. No.: B352155
CAS No.: 4830-83-5
M. Wt: 252.31g/mol
InChI Key: NHTUKZWHFKNJDS-SFQUDFHCSA-N
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Description

N’-(4-methylbenzylidene)-2-phenylacetohydrazide is a compound belonging to the class of organic imines, specifically Schiff bases Schiff bases are formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of a characteristic C=N bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methylbenzylidene)-2-phenylacetohydrazide can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-phenylacetohydrazide. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-methylbenzylidene)-2-phenylacetohydrazide are not well-documented, the general principles of large-scale synthesis of Schiff bases can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methylbenzylidene)-2-phenylhydrazinecarbothioamide: This compound shares a similar structure but contains a thiocarbohydrazide group.

    N’-(4-methylbenzylidene)-2-hydroxymethylbenzohydrazide: This derivative has a hydroxymethyl group instead of a phenyl group.

Uniqueness

N’-(4-methylbenzylidene)-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-13-7-9-15(10-8-13)12-17-18-16(19)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTUKZWHFKNJDS-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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